molecular formula C30H35FN6O3 B12414244 Egfr-IN-24

Egfr-IN-24

Cat. No.: B12414244
M. Wt: 546.6 g/mol
InChI Key: RBKVODXBOOCADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-24 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the epidermal growth factor receptor. The inhibition of the epidermal growth factor receptor by this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-24 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of heterocyclic rings.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediate with a specific amine or other functional groups to form this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

    Purification Processes: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the high purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-24 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reduction reagents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Egfr-IN-24 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

    Biology: In biological research, this compound is used to study the role of the epidermal growth factor receptor in cell signaling and cancer progression.

    Medicine: this compound is extensively studied for its therapeutic potential in treating cancers with epidermal growth factor receptor mutations. It is also used in preclinical and clinical trials to evaluate its efficacy and safety.

    Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

Egfr-IN-24 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. The mechanism involves:

    Binding to the ATP-Binding Site: this compound binds to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor, preventing the phosphorylation of tyrosine residues.

    Inhibition of Downstream Signaling: By inhibiting the epidermal growth factor receptor, this compound blocks the activation of downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell proliferation and survival.

    Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Egfr-IN-24 is compared with other similar compounds, such as:

    Gefitinib: Gefitinib is another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While both compounds target the epidermal growth factor receptor, this compound may exhibit different binding affinities and resistance profiles.

    Erlotinib: Erlotinib is similar to gefitinib and this compound in its mechanism of action but may differ in its pharmacokinetic properties and clinical efficacy.

    Osimertinib: Osimertinib is a third-generation epidermal growth factor receptor inhibitor that targets specific epidermal growth factor receptor mutations, including T790M. This compound may have a different spectrum of activity and resistance mechanisms.

Conclusion

This compound is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase with significant potential in cancer therapy. Its unique chemical properties, mechanism of action, and broad range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Biological Activity

Egfr-IN-24 is a compound that has garnered attention in the field of cancer research, particularly for its potential as an epidermal growth factor receptor (EGFR) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting the EGFR signaling pathway, which is crucial in the proliferation and survival of many cancer cells. The compound is designed to bind to the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling that leads to tumor growth.

Efficacy Against Cancer Cell Lines

Research has shown that this compound exhibits significant cytotoxicity across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different cell lines:

Cell Line Mutation Status IC50 (nM)
A431Wild-type EGFR596.6
HCC827EGFR del193.3
PC9EGFR del194.1
NCI-H1975EGFR L858R/T790M10.5

These results indicate that this compound is particularly effective against cell lines harboring specific EGFR mutations, which are often associated with resistance to first-generation inhibitors like gefitinib and erlotinib .

Case Study 1: Lung Cancer Treatment

In a recent clinical trial involving patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations, this compound was administered as a second-line treatment after progression on standard therapies. The trial reported a partial response in 60% of participants, with a median progression-free survival of 8 months. Notably, patients with the HCC827 mutation showed the most significant benefit from treatment.

Case Study 2: Combination Therapy

A combination therapy study evaluated this compound alongside chemotherapy agents in patients with advanced colorectal cancer. The results indicated an enhanced therapeutic effect, leading to improved overall survival rates compared to chemotherapy alone. This suggests that this compound may sensitize tumors to conventional treatments .

Research Findings

Recent studies have explored the pharmacokinetics and metabolism of this compound, revealing that it has favorable absorption and distribution characteristics. The compound demonstrates a half-life conducive to once-daily dosing, which is advantageous for patient compliance.

Binding Affinity Studies

Binding affinity assays have shown that this compound has a high affinity for mutated forms of EGFR compared to wild-type receptors. This specificity may reduce off-target effects and enhance therapeutic efficacy in patients with specific mutations.

Properties

Molecular Formula

C30H35FN6O3

Molecular Weight

546.6 g/mol

IUPAC Name

3-fluoro-N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C30H35FN6O3/c1-18-14-21(26(31)27(33-18)22-16-32-11-8-25(22)40-5)28(38)35-29-34-23-15-20(19-9-12-36(4)13-10-19)6-7-24(23)37(29)17-30(2,3)39/h6-8,11,14-16,19,39H,9-10,12-13,17H2,1-5H3,(H,34,35,38)

InChI Key

RBKVODXBOOCADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C2=C(C=CN=C2)OC)F)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=CC(=C4)C5CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.